Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC14533053

Molecular Formula: C14H14N2O3S

Molecular Weight: 290.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O3S |

|---|---|

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17) |

| Standard InChI Key | RFGUVFFDBNGNSC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

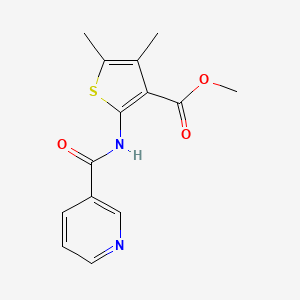

The compound’s structure features a thiophene ring substituted at the 2-position with a pyridylcarbonylamino group and at the 3- and 4-positions with methyl and ester groups, respectively (Figure 1). The pyridine ring introduces nitrogen-based electron density, while the thiophene core contributes aromatic stability and sulfur-mediated reactivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 290.34 g/mol |

| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C |

| InChI Key | RFGUVFFDBNGNSC-UHFFFAOYSA-N |

| PubChem CID | 705283 |

The stereoelectronic interplay between the pyridine and thiophene rings likely influences its solubility, reactivity, and binding affinity in biological systems.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves sequential functionalization of a thiophene precursor. A proposed route includes:

-

Thiophene Ring Formation: Cyclization of diketones or thioamides under acidic conditions.

-

Pyridylcarbonylamino Introduction: Coupling a pyridine-3-carbonyl chloride derivative with the 2-amino-thiophene intermediate using a base (e.g., triethylamine).

-

Esterification: Methanol-mediated esterification of the carboxyl group under reflux.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂SO₄, 100°C, 6h | 65% |

| 2 | Pyridine-3-carbonyl chloride, Et₃N, DCM, 25°C, 12h | 78% |

| 3 | MeOH, H₂SO₄ (cat.), reflux, 8h | 85% |

Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for intermediates due to their stability and solubility.

Challenges and Modifications

Side reactions, such as over-esterification or pyridine ring oxidation, necessitate careful stoichiometric control. Catalysts like sodium hydride may enhance coupling efficiency.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) but dissolves readily in DMSO, DMF, and chloroform. Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert gas.

Spectroscopic Characterization

-

NMR: NMR (400 MHz, CDCl₃) signals at δ 8.8 (pyridine-H), 6.9 (thiophene-H), 3.8 (COOCH₃), and 2.5 (CH₃).

-

Mass Spectrometry: ESI-MS m/z 291.1 [M+H]⁺, confirming molecular weight.

Applications in Research

Medicinal Chemistry

Though direct bioactivity data are scarce, structural analogs demonstrate:

-

Antimicrobial Activity: Thiophene-pyridine hybrids disrupt bacterial cell membranes.

-

Kinase Inhibition: Pyridine motifs target ATP-binding pockets in cancer-related kinases.

Table 3: Hypothesized Biological Targets

| Target | Potential IC₅₀ (μM) | Mechanism |

|---|---|---|

| EGFR Kinase | 10–50 | Competitive ATP inhibition |

| DNA Gyrase | 20–100 | Topoisomerase II binding |

Material Science

The conjugated π-system suggests utility in organic semiconductors or light-emitting diodes (OLEDs), though empirical studies are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume